3-Ethyl-N,N-dimethylpiperidin-3-amine 3-Ethyl-N,N-dimethylpiperidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20383552
InChI: InChI=1S/C9H20N2/c1-4-9(11(2)3)6-5-7-10-8-9/h10H,4-8H2,1-3H3
SMILES:
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

3-Ethyl-N,N-dimethylpiperidin-3-amine

CAS No.:

Cat. No.: VC20383552

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-N,N-dimethylpiperidin-3-amine -

Specification

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name 3-ethyl-N,N-dimethylpiperidin-3-amine
Standard InChI InChI=1S/C9H20N2/c1-4-9(11(2)3)6-5-7-10-8-9/h10H,4-8H2,1-3H3
Standard InChI Key BQCLTERSDCREIR-UHFFFAOYSA-N
Canonical SMILES CCC1(CCCNC1)N(C)C

Introduction

3-Ethyl-N,N-dimethylpiperidin-3-amine is a chemical compound with the molecular formula C₉H₁₉N and a molecular weight of approximately 155.25 g/mol. It belongs to the piperidine class, which is significant in medicinal chemistry due to its potential biological activities. This compound features a six-membered saturated heterocyclic structure, making it a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

Synthesis and Applications

The synthesis of 3-Ethyl-N,N-dimethylpiperidin-3-amine typically involves optimized reaction conditions to ensure high yields and purity. It serves primarily as an intermediate in pharmaceutical synthesis, particularly for compounds targeting the central nervous system.

ApplicationDescription
Pharmaceutical SynthesisIntermediate for CNS drugs
Biological ActivityPotential interactions with neurotransmitter systems

Research Findings

Research indicates that compounds with a piperidine structure often exhibit significant biological activity. 3-Ethyl-N,N-dimethylpiperidin-3-amine has been studied for its potential effects on the central nervous system, suggesting interactions with opioid receptors. This could be relevant for developing analgesics or treatments for addiction.

CompoundMolecular FormulaKey Features
3-Ethyl-N,N-dimethylpiperidin-3-amineC₉H₁₉NPotential CNS activity
N-Ethyl-N,N-dimethylpiperidin-3-amineSimilar structureUsed in CNS drugs
N-Methyl-N,N-dipropylpiperidin-3-amineLonger alkyl chainsDifferent receptor interactions

Safety and Handling

While specific safety data for 3-Ethyl-N,N-dimethylpiperidin-3-amine may not be widely available, compounds in this class generally require careful handling due to potential toxicity. It is essential to follow standard laboratory safety protocols when handling such chemicals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator